An In-Depth Technical Guide to 1-(Benzo[b]thiophen-5-yl)ethanone: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-(Benzo[b]thiophen-5-yl)ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Benzo[b]thiophen-5-yl)ethanone, a key heterocyclic ketone with significant applications in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines purification and analytical methodologies, and discusses its relevance in the landscape of drug discovery.
Core Compound Identity and Properties
1-(Benzo[b]thiophen-5-yl)ethanone, a derivative of the benzo[b]thiophene scaffold, is a valuable building block in the synthesis of more complex molecules. The benzo[b]thiophene core is a privileged structure in drug discovery, known to impart a range of biological activities to compounds in which it is present. These activities include anti-microbial, anti-cancer, anti-inflammatory, and anti-convulsant properties.
Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 1128-88-7 | [1] |
| Molecular Formula | C₁₀H₈OS | [1] |
| Molecular Weight | 176.23 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not specified; a related compound, 1-(5-Methoxy-3-phenylbenzo[b]thiophen-2-yl)ethan-1-one, has a melting point of 133–135 °C. | [2] |
| Boiling Point | Not specified; the parent compound, benzo[b]thiophene, has a boiling point of 221-222 °C. The boiling point of the acetylated derivative is expected to be significantly higher. | [3][4] |
| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol, ether, acetone, and benzene. | [5] |
Structural Representation
The chemical structure of 1-(Benzo[b]thiophen-5-yl)ethanone is depicted below, illustrating the fusion of a benzene and a thiophene ring, with an acetyl group attached at the 5-position of the bicyclic system.
Caption: Chemical structure of 1-(Benzo[b]thiophen-5-yl)ethanone.
Synthesis and Purification
The primary route for the synthesis of 1-(Benzo[b]thiophen-5-yl)ethanone is through the Friedel-Crafts acylation of benzo[b]thiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves the treatment of benzo[b]thiophene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The regioselectivity of this reaction can be influenced by the reaction conditions and the position of existing substituents on the benzo[b]thiophene ring. For the synthesis of the 5-acetyl derivative, specific conditions are required to favor substitution at this position over others (e.g., the 2- or 3-positions).
Caption: Synthetic pathway for 1-(Benzo[b]thiophen-5-yl)ethanone.
Detailed Experimental Protocol (Adapted from a general procedure)
This protocol is adapted from established procedures for the Friedel-Crafts acylation of benzo[b]thiophene derivatives and should be optimized for the specific synthesis of the 5-acetyl isomer.[6]
Materials:
-
Benzo[b]thiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol and water or heptane and ethyl acetate for recrystallization
Procedure:
-
Reactor Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with benzo[b]thiophene and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Reagent Addition: Acetyl chloride, dissolved in a small amount of anhydrous dichloromethane, is added dropwise from the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction: The reaction is stirred at 0-5 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and 1 M HCl with vigorous stirring to decompose the aluminum chloride complex. The temperature should be maintained below 20 °C during this process.
-
Work-up: The organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude 1-(Benzo[b]thiophen-5-yl)ethanone can be purified by one or a combination of the following methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvent systems for recrystallization of acetylated benzothiophenes include ethanol/water or heptane/ethyl acetate.[6][7] The crude product is dissolved in a minimum amount of the hot solvent system and allowed to cool slowly to form crystals, which are then collected by filtration.
-
Column Chromatography: For more challenging purifications or to separate isomers, column chromatography on silica gel is an effective technique.[8][9] A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate or toluene, can be used to separate the desired product from impurities.[2][8]
Analytical Characterization
The structure and purity of the synthesized 1-(Benzo[b]thiophen-5-yl)ethanone are typically confirmed using a variety of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzo[b]thiophene ring system. A characteristic singlet in the upfield region (around 2.5-2.7 ppm) would correspond to the methyl protons of the acetyl group.
-
¹³C NMR: The carbon spectrum will exhibit a signal for the carbonyl carbon of the ketone at a downfield chemical shift (typically >190 ppm). Signals for the aromatic carbons of the bicyclic ring will appear in the range of approximately 120-145 ppm, and a signal for the methyl carbon will be observed in the upfield region (around 25-30 ppm).
Other Analytical Techniques
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1670-1690 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of the synthesis.
Reactivity and Applications in Drug Development
The chemical reactivity of 1-(Benzo[b]thiophen-5-yl)ethanone is primarily dictated by the acetyl group and the aromatic benzo[b]thiophene ring system.
Key Reactions
-
Reactions of the Ketone: The carbonyl group can undergo a variety of reactions, including reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions at the alpha-carbon.
-
Electrophilic Aromatic Substitution: The benzo[b]thiophene ring can undergo further electrophilic substitution reactions, with the position of substitution being influenced by the directing effects of the acetyl group.
-
Cross-Coupling Reactions: The aromatic ring can be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce new carbon-carbon bonds.[10]
Significance in Medicinal Chemistry
The benzo[b]thiophene scaffold is a key component in several approved drugs, highlighting its importance in pharmaceutical research.[3] Derivatives of 1-(Benzo[b]thiophen-5-yl)ethanone serve as important intermediates in the synthesis of a wide range of biologically active molecules. The acetyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The diverse biological activities associated with the benzo[b]thiophene core make this compound and its derivatives attractive targets for the development of new therapeutic agents.[11]
Conclusion
1-(Benzo[b]thiophen-5-yl)ethanone is a fundamentally important heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in these fields. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis, purification, and utilization of this valuable chemical entity in the pursuit of novel therapeutic agents and other advanced materials.
References
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Retrieved from [Link]
- Process for the synthesis of benzothiophenes. (n.d.). Google Patents.
-
Benzothiophene. (2023, December 2). In Wikipedia. Retrieved from [Link]
-
1-(1,1-Dioxo-1-benzothiophen-5-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved from [Link]
- Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (2013). ChemInform.
-
BENZOTRIFURAN (BTFURAN): A BUILDING BLOCK FOR π- CONJUGATED SYSTEMS. (n.d.). Retrieved from [Link]
-
Wayne, G. S. (n.d.). SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. Semantic Scholar. Retrieved from [Link]
- Algso, M. A. S., Kavak, E., & Kivrak, A. (2020). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. Russian Journal of Organic Chemistry, 56(7), 1272–1278.
- Process for preparing benzo[b]thiophene derivatives. (n.d.). Google Patents.
- Synthesis of acylated benzothiophenes. (n.d.). Google Patents.
- A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. (2014).
-
Straightforward Synthesis of 2‐Acetyl‐Substituted Benzo[b]thiophenes. (n.d.). Sci-Hub. Retrieved from [Link]
- Computational NMR Study of Benzothienoquinoline Heterohelicenes. (2024). Molecules, 29(14), 3381.
- Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2011).
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). Pharmaceuticals, 17(8), 1014.
- Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2022). Chemistry, 4(2), 522–539.
-
benzothiophene, 95-15-8. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
-
1-(Benzo[b]thiophen-6-yl)ethanone. (n.d.). MySkinRecipes. Retrieved from [Link]
- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the. (2023). Magnetochemistry, 9(4), 111.
- An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 138, 1030–1054.
-
I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H/sp2 C–H coupling. (n.d.). Retrieved from [Link]
- Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (1993). Progress in Nuclear Magnetic Resonance Spectroscopy, 25(4-5), 255–297.
Sources
- 1. 1128-88-7|1-(Benzo[b]thiophen-5-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benzothiophene, 95-15-8 [thegoodscentscompany.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
